Thieno[3,2-b]pyridine-6,7-diamine
Description
Thieno[3,2-b]pyridine-6,7-diamine is a heterocyclic compound featuring a fused thiophene-pyridine ring system with amine groups at the 6 and 7 positions. This structure combines the electron-rich thiophene moiety with the nitrogen-containing pyridine ring, creating a unique electronic profile.
Properties
Molecular Formula |
C7H7N3S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
thieno[3,2-b]pyridine-6,7-diamine |
InChI |
InChI=1S/C7H7N3S/c8-4-3-10-5-1-2-11-7(5)6(4)9/h1-3H,8H2,(H2,9,10) |
InChI Key |
DDSUOVLOOXEJNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C(C(=CN=C21)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]pyridine-6,7-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain thieno[3,2-b]pyridine derivatives . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are subsequently cyclized to form thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]pyridine-6,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
Thieno[3,2-b]pyridine-6,7-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine-6,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit key enzymes involved in disease pathways or interact with cellular receptors to alter signal transduction processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thieno[3,2-b]thiophene Derivatives
- Structure: Replaces pyridine with a second thiophene ring (e.g., thieno[3,2-b]thiophene-2-carboxylic acid and 2,5-dibromothieno[3,2-b]thiophene) .
- Synthesis : Prepared via Pd-catalyzed Stille/Suzuki couplings, yielding phenyl-end-capped derivatives .
- Properties : Exhibited p-type semiconductor behavior with hole mobilities up to 0.1 cm²/V·s and thermal stability >300°C .
- Applications : Organic field-effect transistors (OFETs) and photovoltaic devices due to strong π-π stacking .
- Contrast: The absence of pyridine and diamine groups reduces nitrogen-mediated electron withdrawal, limiting solubility and tunability compared to Thieno[3,2-b]pyridine-6,7-diamine .
Thieno[3,2-c]pyridine Derivatives
- Structure: Variants like 5-o-cyanobenzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine feature a saturated pyridine ring and substituents at the 5-position .
- Synthesis: Developed via alkylation/arylation reactions (e.g., using cyanobenzyl groups) .
- Properties : Demonstrated pharmacological activity, particularly as antiplatelet agents (e.g., clopidogrel analogs) .
- Applications : Therapeutics due to thrombin receptor antagonism .
Thieno[2,3-b]pyridine Derivatives
- Structure: Benzofuran-fused derivatives (e.g., pyrido[4,5]thieno[3,2-d]pyrimidines) .
- Synthesis : Formed via cyclocondensation of thioxohydropyridine precursors with formic acid or formamide .
- Properties : Antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) due to planar aromatic systems .
- Applications : Antimicrobial agents and heterocyclic building blocks .
Key Comparative Data
TP = Thieno-pyridine derivative; *Benzofuran-TP = Pyrido[4,5]thieno[3,2-d]pyrimidine. *Data for this compound inferred from structural analogs.
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